2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-1-yl group, a 2,3-dimethylphenyl group, and a 2-fluorophenyl group. These groups are connected by an acetamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-1-yl ring, the 2,3-dimethylphenyl and 2-fluorophenyl groups, and the acetamide linkage would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The thieno[3,2-d]pyrimidin-1-yl ring, the 2,3-dimethylphenyl and 2-fluorophenyl groups, and the acetamide linkage could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
Research has explored the synthesis of thieno[3,2-d]pyrimidine derivatives and evaluated their potential in medicinal chemistry. For instance, studies have investigated the synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, revealing potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017). Additionally, synthesis routes for various thieno[2,3-d]pyrimidin-4-ones have been reported, showcasing structural and concentration-dependent antiproliferative activity on certain cell lines (Atapour-Mashhad et al., 2017).
Development of Radioligands for PET Imaging
The compound's structural class has been used in developing selective radioligands for positron emission tomography (PET) imaging. For example, a study on the synthesis of [18F]PBR111, a selective radioligand, demonstrated its potential for imaging the translocator protein (18 kDa) with PET (Dollé et al., 2008).
Potential as Aldose Reductase Inhibitors
Compounds within this chemical family have been studied for their inhibitory activity against aldose reductase. Research has shown that certain derivatives exhibit potent aldose reductase inhibitory activity, highlighting their therapeutic potential (Ogawva et al., 1993).
Applications in Antibacterial and Antifungal Activities
Investigations into the antibacterial and antifungal activities of thieno[3,2-d]pyrimidine derivatives have been conducted. These studies aim to explore the potential of these compounds in treating various bacterial and fungal infections (Sundar & Maleraju, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-13-6-5-9-17(14(13)2)26-21(28)20-18(10-11-30-20)25(22(26)29)12-19(27)24-16-8-4-3-7-15(16)23/h3-11,18,20H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETFVIXKXYFXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide |
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